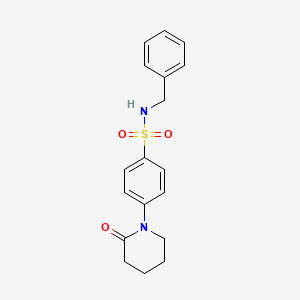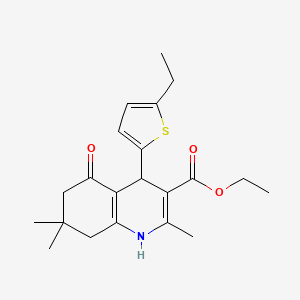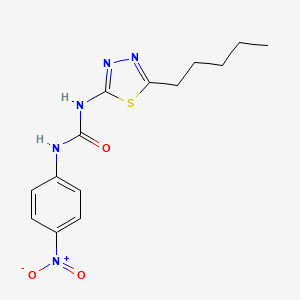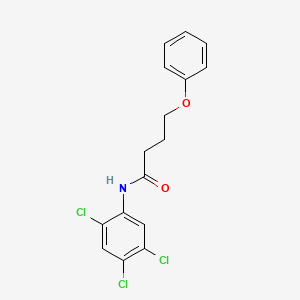![molecular formula C16H13ClN2O7S B5230447 dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate (DMNTD) is a synthetic compound with potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been proposed that dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins that mediate inflammation.
Biochemical and Physiological Effects:
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been reported to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, there are also some limitations to using dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Future Directions
There are several future directions for research on dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective drugs based on dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. Another area of research is to investigate the potential use of dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in combination with other drugs or therapies for the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in vivo, which could pave the way for its clinical development as a therapeutic agent.
Conclusion:
In conclusion, dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound with potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesis Methods
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-3-methyl-2,4-thiophenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with dimethylamine and 2-chloro-5-nitrobenzoic acid to yield dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
Dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
properties
IUPAC Name |
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O7S/c1-7-11(15(21)25-2)14(27-12(7)16(22)26-3)18-13(20)9-6-8(19(23)24)4-5-10(9)17/h4-6H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHMOCASWXUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)